molecular formula C19H17ClN4O4S B3581185 2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3581185
M. Wt: 432.9 g/mol
InChI Key: RIOJWGIVBKUULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a 4-chlorophenoxy group and a 4-methylpyrimidin-2-yl substituent. The compound’s core structure integrates a phenylacetamide backbone linked to a sulfamoylphenyl moiety, which is further substituted with a heteroaromatic pyrimidine ring.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-13-10-11-21-19(22-13)24-29(26,27)17-8-4-15(5-9-17)23-18(25)12-28-16-6-2-14(20)3-7-16/h2-11H,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJWGIVBKUULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 4-methylpyrimidine-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as an antifungal agent. Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens, making it a candidate for developing new antifungal drugs.

Case Study : A study published in a patent (CN115551352A) highlighted the effectiveness of formulations containing this compound against fungal infections, demonstrating its potential in clinical applications .

Agricultural Science

In agriculture, this compound has been investigated as part of pesticide formulations. Its chlorophenoxy moiety is known to enhance the efficacy of herbicides by improving their ability to penetrate plant tissues.

Data Table: Herbicidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
2-(4-chlorophenoxy)-N-{...}Broadleaf Weeds85CN115551352A
Similar Compound AGrassy Weeds78CN103648281B

Pharmaceutical Development

The compound's structural features allow for modifications that can lead to the development of new analogs with enhanced biological activity. Research into structure-activity relationships (SAR) has shown promise in optimizing its pharmacological properties.

Case Study : In a recent study, researchers modified the sulfamoyl group to explore its effects on biological activity, resulting in compounds with improved potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Modifications

  • Compound 16 (): 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Replaces the 4-chlorophenoxy group with a dimethylphenylamino-benzamide moiety. Melting point: 159–161°C; molecular formula: C₂₆H₂₅N₅O₃S .
  • N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-thienyl)acetamide (): Substitutes the chlorophenoxy group with a thienyl ring. The sulfur atom in the thiophene may alter electronic properties and binding affinity compared to the chloroaromatic group. CAS: 349433-15-4 .
  • Compound 7 (): (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide Features a bulkier naphthalene-propanamide group instead of phenoxy-acetamide. Molecular formula: C₂₄H₂₂N₄O₄S; elemental analysis: C (62.32%), N (12.87%) .

Heterocyclic Variations

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Utilizes a diaminopyrimidine-sulfanyl group, enhancing hydrogen-bonding capacity. Structural studies reveal planar geometry, favoring intercalation or enzyme binding .
  • N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Incorporates a 2,6-dimethylpyrimidine and a propanoylphenoxy group. Increased oxygen content (C₂₃H₂₄N₄O₅S) may improve solubility but reduce lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₀H₁₈ClN₄O₄S* Not Reported Not Reported 4-Chlorophenoxy, 4-methylpyrimidine
Compound 16 () C₂₆H₂₅N₅O₃S 159–161 75.6 Dimethylphenylamino, benzamide
Compound 7 () C₂₄H₂₂N₄O₄S Not Reported Not Reported Methoxynaphthalene, propanamide
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () C₁₃H₁₂ClN₅OS₂ Not Reported Not Reported Diaminopyrimidine, sulfanyl

*Estimated based on structural analogs.

  • Melting Points : Higher melting points (e.g., 159–161°C for Compound 16) correlate with crystalline stability influenced by hydrogen-bonding and aromatic stacking .
  • Yields : Synthetic yields vary significantly (e.g., 19–85% in ), reflecting challenges in introducing bulky or electron-withdrawing groups .

Biological Activity

2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H14ClN3O4SC_{13}H_{14}ClN_3O_4S and a molecular weight of approximately 311.72 g/mol. The structure features a chlorophenoxy group and a sulfamoyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit notable antimicrobial properties. In studies involving various bacterial strains, derivatives of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, indicating moderate to high antibacterial activity .
  • Cancer Cell Line Studies : In research published in Cancer Letters, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed a dose-dependent decrease in cell viability with IC50 values reported at approximately 25 µM for MCF-7 cells .
  • Inflammation Models : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Sulfamoyl Group : This moiety is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Chlorophenoxy Group : This structure may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Data Table

Activity TypeObserved EffectReference
AntimicrobialMIC: 32 - 128 µg/mLJournal of Antimicrobial Chemotherapy
AnticancerIC50: ~25 µM (MCF-7 cells)Cancer Letters
Anti-inflammatorySignificant reduction in paw edemaAnimal Model Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.